molecular formula C10H14Cl3NO B5358783 N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride

N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride

Cat. No. B5358783
M. Wt: 270.6 g/mol
InChI Key: UNRNTCOFBRXZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride, also known as DMB-2, is a synthetic compound that belongs to the class of benzylamines. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride involves the activation of TAAR1, which leads to the modulation of intracellular signaling pathways and neurotransmitter release. This compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain that are involved in the regulation of cognitive function and reward processing. The compound has also been shown to decrease dopamine release in the nucleus accumbens, a region of the brain that is involved in the regulation of drug reward.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased drug self-administration. The compound has also been shown to produce anxiolytic and antidepressant-like effects in animal models of anxiety and depression. These effects are thought to be mediated by the modulation of neurotransmitter release and intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride has several advantages for lab experiments, including its potency and selectivity for TAAR1, its ability to modulate neurotransmitter release, and its potential therapeutic applications. However, the compound also has some limitations, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride, including the development of more potent and selective TAAR1 agonists, the investigation of the compound's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various fields. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of psychiatric and neurological disorders.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride involves a multi-step process that starts with the reaction of 3,4-dichlorobenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrochloric acid to give this compound hydrochloride as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2-methoxyethanamine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuropharmacology, psychiatry, and drug addiction. The compound has been shown to activate TAAR1, a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation has been linked to the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8;/h2-3,6,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNTCOFBRXZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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